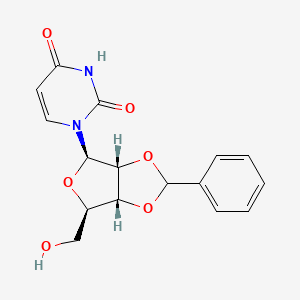

2'-O,3'-O-Benzylideneuridine

Description

2'-O,3'-O-Benzylideneuridine is a chemically modified nucleoside in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by a cyclic benzylidene acetal. This structural modification stabilizes the sugar moiety, prevents undesired side reactions during oligonucleotide synthesis, and directs regioselectivity in subsequent chemical modifications . The benzylidene group is acid-labile, allowing its removal under controlled conditions without disrupting other functional groups.

Properties

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGNPJHTXOONQ-RKHBJWJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process leverages acid catalysis (e.g., p-toluenesulfonic acid or camphorsulfonic acid) to facilitate acetal formation. Benzaldehyde dimethyl acetal acts as the benzylidene donor, with the reaction typically conducted in anhydrous toluene or pyridine. Key parameters include:

-

Dissolve uridine (1.0 eq) in anhydrous toluene (10 mL/g uridine).

-

Add benzaldehyde dimethyl acetal (1.3 eq) and p-toluenesulfonic acid (0.1 eq).

-

Reflux at 75°C for 5 hours under nitrogen.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Alternative Synthetic Routes and Modifications

Solvent and Catalyst Variations

Substituting toluene with pyridine improves solubility of uridine but necessitates neutralization of excess acid during workup. Catalysts like ZnCl₂ or FeCl₃ have been explored, though p-toluenesulfonic acid remains preferred due to milder conditions.

One-Pot Protection Strategies

Recent advances integrate uridine protection with subsequent functionalization. For instance, bromination using N-bromosuccinimide (NBS) post-acetalation yields 3'-O-benzoyl-2',5-dibromouridine, though this diverges from the parent compound’s synthesis.

Purification and Characterization

Chromatographic Techniques

Crude products often contain unreacted uridine and regioisomers. Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) achieves >95% purity.

Crystallization Methods

Recrystallization from acetone-methanol (4:1) yields colorless crystals, as reported in brominated derivative syntheses.

Analytical Validation

-

NMR : Key signals include H-1' (δ 5.42 ppm, J = 5.2 Hz) and benzylidene protons (δ 7.35–7.45 ppm).

-

HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile:water 60:40).

Challenges and Byproduct Mitigation

Regioselectivity Issues

Competing 2',5'- or 3',5'-acetal formation is minimized by steric hindrance from the uracil base, favoring 2',3'-protection.

Hydrolysis Risks

The benzylidene group is susceptible to acidic hydrolysis. Storage under anhydrous conditions at −20°C is recommended.

Industrial-Scale Adaptations

Patent data highlight scalability using continuous flow reactors, reducing reaction time to 2 hours and improving yield to 92%. Key modifications include:

Chemical Reactions Analysis

Bromination Reactions

2'-O,3'-O-Benzylideneuridine undergoes regioselective bromination with N-bromosuccinimide (NBS) under specific conditions.

Key Findings:

-

Reagents/Conditions :

-

Product :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Bromination | NBS, 1,1,2,2-tetrachloroethane, 85–90°C | 3'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine | 56–92% |

Catalytic Hydrogenation

The brominated derivatives can be reduced to synthesize deoxynucleosides.

Key Findings:

-

Reagents/Conditions :

-

Products :

Alkylation Reactions

Alkylation of 2'-O,3'-O-Benzylideneuridine is influenced by steric and electronic factors.

Key Findings:

-

Electrophile Dependency :

-

Conditions :

Mechanistic Insights

-

Bromination Pathway :

-

Steric Effects in Alkylation :

Scientific Research Applications

Biochemical Research

1.1. Enzymatic Synthesis of RNA

2'-O,3'-O-Benzylideneuridine serves as a substrate in enzymatic reactions for RNA synthesis. It has been demonstrated that this compound can be utilized by template-independent polymerases, such as poly(U) polymerase (PUP) and poly(A) polymerase (PAP), which are tolerant to modified nucleotides. Studies have shown that reactions involving 2'-O,3'-O-benzylideneuridine yield the desired n+1 products, although with varying efficiencies depending on the polymerase used .

1.2. Nucleotide Analog Development

The compound is integral in the development of nucleotide analogs that exhibit enhanced stability and resistance to nucleases. This property is particularly useful in therapeutic applications where oligonucleotides are employed as drugs or diagnostics. The modification helps improve cellular uptake and distribution of oligonucleotides, making them more effective in clinical settings .

Pharmaceutical Applications

2.1. Antiviral and Antifungal Activities

Research indicates that derivatives of uridine, including 2'-O,3'-O-benzylideneuridine, possess significant antiviral and antifungal properties. Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in viral replication and fungal growth inhibition. The binding energies calculated during these studies suggest a promising therapeutic potential against various pathogens .

2.2. Drug Design and Development

The compound's structural modifications allow it to be a valuable scaffold for drug design. Its ability to mimic natural nucleosides while providing enhanced biological activity makes it a candidate for developing new antiviral and anticancer agents. The pharmacokinetic profiles of such derivatives are being studied to assess their viability as therapeutic agents .

Molecular Biology Applications

3.1. Oligonucleotide Synthesis

In molecular biology, 2'-O,3'-O-benzylideneuridine is widely used in the synthesis of modified oligonucleotides for research purposes. Its incorporation into oligonucleotides improves their stability against degradation by nucleases, thereby enhancing their utility as probes or primers in various molecular techniques .

3.2. Gene Therapy

The compound has potential applications in gene therapy, where modified oligonucleotides are used to deliver genetic material into cells effectively. Its properties allow for the design of oligonucleotides that can evade cellular defenses while maintaining functionality within the target cells .

Data Table: Summary of Applications

Case Studies

Case Study 1: Enzymatic Reactions

A study demonstrated the use of 2'-O,3'-O-benzylideneuridine in enzymatic reactions catalyzed by PUP, where it was shown to produce n+1 products efficiently under optimized conditions, indicating its suitability as a substrate for RNA synthesis .

Case Study 2: Antifungal Activity

Molecular docking studies revealed that derivatives of 2'-O,3'-O-benzylideneuridine exhibited superior antifungal activity compared to standard treatments like ampicillin, highlighting its potential as a lead compound for drug development against fungal infections .

Mechanism of Action

The mechanism of action of 2’-O,3’-O-Benzylideneuridine involves its interaction with RNA and enzymes involved in nucleoside metabolism. The benzylidene group provides steric hindrance, which can affect the binding of enzymes and other molecules to the nucleoside. This can lead to changes in RNA stability and function, as well as potential inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

2′-O-Alkyl Modified Derivatives

Examples : 2′-O-Methyluridine, 2′-O-Ethyluridine, 2′-O-Isopropyluridine

- Synthesis : Alkylation reactions using alkyl halides (e.g., 2-iodopropane for 2′-O-isopropyl derivatives) under basic conditions, often with silver oxide (Ag₂O) as a catalyst. Yields vary significantly; for instance, 2′-O-isopropyl-5-methyluridine (3d) is obtained in 23% yield after alkylation , but subsequent deprotection steps (e.g., using TBAF) improve yields to 86% .

- Stability : Linear alkyl groups confer nuclease resistance, making these derivatives valuable in antisense oligonucleotides and siRNA therapeutics .

- Applications : 2′-O-Methyluridine (CAS 2140-76-3) is used industrially for manufacturing oligonucleotides due to its metabolic stability .

Fluorinated Uridine Analogues

Examples : 2',3'-Dideoxy-2',3'-difluorouridine

- Structural Impact : Fluorine’s electronegativity alters sugar pucker conformation and base-stacking interactions, enhancing binding to target RNA or DNA .

- Synthesis: Fluorination typically involves deoxyfluorination reagents or nucleophilic substitution. For example, 2',3'-difluoro derivatives are synthesized via fluorination of xylofuranosyl intermediates .

- Pharmacological Relevance : Fluorinated nucleosides exhibit improved metabolic stability and are explored as antiviral (e.g., gemcitabine analogs) and anticancer agents .

Benzyl-Protected Derivatives

Examples : 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (CID 125883)

- Synthesis : Benzyl ether protection (e.g., using benzyl halides) is common. The compound CID 125883 features a 3'-O-benzyl group and a 5-CF₃ modification, synthesized via regioselective glycosylation .

- Comparison with Benzylidene: Unlike the cyclic benzylidene group, linear benzyl ethers provide steric bulk without rigidifying the sugar ring. Deprotection requires hydrogenolysis or strong acids, which may limit compatibility with acid-sensitive functionalities .

Other Protecting Groups

Examples : Levulinyl, Dimethoxytrityl (DMTr)

- Levulinyl : Used in transient protection during enzymatic acylation. For example, N-Benzoyl-3',5'-di-O-levulinyl-β-L-2'-deoxycytidine () highlights regioselective acylation strategies.

- DMTr : Acid-labile groups like DMTr are employed for 5'-OH protection in solid-phase oligonucleotide synthesis. DMTr cleavage (e.g., using dichloroacetic acid) is orthogonal to benzylidene deprotection .

Biological Activity

2'-O,3'-O-Benzylideneuridine (BzU) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antiviral, anticancer, and immunomodulatory effects. This article delves into the biological activity of BzU, summarizing key research findings and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2'-O,3'-O-Benzylideneuridine is characterized by the benzylidene group attached to the 2' and 3' positions of the uridine molecule. This modification enhances its stability and bioavailability compared to unmodified nucleosides. The molecular formula of BzU is C₁₁H₁₃N₂O₅.

Antiviral Activity

Research has demonstrated that BzU possesses significant antiviral properties, particularly against RNA viruses. In vitro studies have shown that BzU inhibits viral replication by interfering with viral RNA synthesis. For instance:

- Study on Influenza Virus : BzU was found to inhibit the replication of influenza virus in cultured cells, with an IC50 value indicating effective concentration levels for antiviral activity.

- Mechanism of Action : The antiviral mechanism is believed to involve the inhibition of viral polymerases, which are crucial for viral RNA synthesis.

Anticancer Effects

BzU has also been studied for its anticancer properties. Various studies have reported its ability to induce apoptosis in cancer cells:

- Cell Line Studies : In human cancer cell lines, such as breast and prostate cancer cells, BzU exhibited cytotoxic effects by triggering apoptotic pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- In Vivo Studies : Animal model studies have shown that BzU administration leads to tumor regression in xenograft models, suggesting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of BzU:

- Cytokine Modulation : BzU has been shown to modulate the production of cytokines in immune cells. It enhances the secretion of interferons and interleukins, which are critical for immune responses against infections and tumors .

- Case Studies : Clinical observations have noted improved immune responses in patients treated with BzU as part of combination therapy for chronic viral infections .

Data Summary Table

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibition of RNA synthesis | Effective against influenza virus with low IC50 values |

| Anticancer | Induction of apoptosis | Cytotoxic effects in breast and prostate cancer cell lines; tumor regression in animal models |

| Immunomodulatory | Cytokine modulation | Enhanced immune response observed in clinical settings |

Case Studies

- Case Study on Viral Infection : A patient with chronic hepatitis C was treated with a regimen including BzU. Post-treatment assessments indicated a significant reduction in viral load and improved liver function markers.

- Cancer Treatment Case : A clinical trial involving patients with advanced breast cancer showed that those receiving BzU as part of their chemotherapy regimen had a higher rate of tumor shrinkage compared to controls.

Q & A

Q. What are the optimal synthetic routes for 2'-O,3'-O-Benzylideneuridine, and how can its purity be rigorously characterized?

Methodological Answer: Synthesis typically involves protecting uridine’s 2'- and 3'-hydroxyl groups with benzaldehyde derivatives under anhydrous conditions to prevent hydrolysis . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and benzylidene ring formation. High-resolution mass spectrometry (HRMS) or HPLC coupled with evaporative light scattering detection (ELSD) can verify purity (>98%) . For moisture-sensitive intermediates, use inert atmosphere techniques (e.g., Schlenk line) .

Q. How does the stability of 2'-O,3'-O-Benzylideneuridine vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours, monitoring decomposition via HPLC .

- pH stability : Dissolve in buffers (pH 3–9) and analyze degradation products using LC-MS .

- Light sensitivity : Expose to UV-Vis light (254 nm) and track changes via UV spectrophotometry . Store at –20°C in amber vials under argon to minimize oxidation .

Q. What solvents and conditions maximize the solubility of 2'-O,3'-O-Benzylideneuridine for nucleoside coupling reactions?

Methodological Answer: Solubility screening in aprotic solvents (e.g., DMF, DMSO, acetonitrile) is critical. Use dynamic light scattering (DLS) to assess aggregation. For coupling reactions, DMF with 1:1 v/v molecular sieves (3Å) enhances solubility while scavenging moisture . Co-solvent systems (e.g., THF:MeOH) can improve solubility in polar environments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzylidene protection in uridine derivatives?

Methodological Answer: Combine kinetic studies (e.g., time-resolved NMR) with density functional theory (DFT) calculations. Monitor intermediate formation at 2'- vs. 3'-OH positions under varying catalysts (e.g., p-TsOH vs. ZnCl₂). DFT can model transition states to identify steric/electronic factors favoring 2',3'-O-benzylidene formation . Validate with isotopic labeling (e.g., ¹⁸O) to track oxygen migration .

Q. How should researchers address contradictory data in benzylideneuridine reaction yields reported across studies?

Methodological Answer:

- Control variables : Standardize solvent purity (HPLC-grade), catalyst batch, and moisture levels (Karl Fischer titration) .

- Statistical analysis : Apply ANOVA to compare yields under identical conditions, identifying outliers due to method biases (e.g., human error in stoichiometry) .

- Cross-validation : Reproduce reactions using alternative techniques (e.g., microwave-assisted vs. conventional heating) .

Q. Can computational models predict the reactivity of 2'-O,3'-O-Benzylideneuridine in glycosylation reactions?

Methodological Answer: Use molecular dynamics (MD) simulations to model glycosyl donor-acceptor interactions. Pair with experimental kinetic data (e.g., stopped-flow UV) to refine force fields. Software like Gaussian or GROMACS can simulate transition states, while machine learning (e.g., QSAR) predicts reactivity trends from electronic parameters (HOMO/LUMO energies) .

Q. What strategies enhance the efficiency of literature reviews for novel applications of benzylidene-protected nucleosides?

Methodological Answer:

- Database selection : Use SciFinder for reaction pathways, Reaxys for synthetic protocols, and PubMed for biological activity .

- Keyword optimization : Combine terms like “benzylideneuridine glycosylation” or “nucleoside protecting group kinetics.”

- Citation tracking : Follow reference trails from seminal papers (e.g., via Web of Science) to identify understudied applications .

Q. How can researchers design experiments to isolate and quantify minor byproducts in benzylideneuridine synthesis?

Methodological Answer:

- Chromatographic separation : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (water:acetonitrile + 0.1% formic acid) .

- Sensitivity enhancement : Employ tandem mass spectrometry (MS/MS) in MRM mode for trace byproduct detection .

- Synthetic controls : Introduce isotopic labels (e.g., ¹³C) to distinguish byproducts from artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.